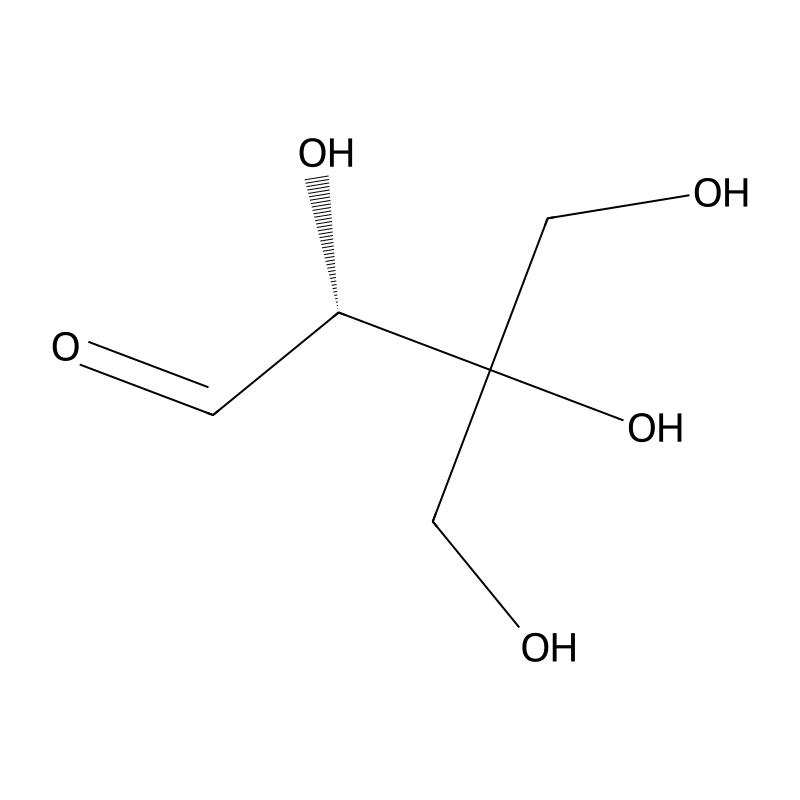

4-(Hydroxymethyl)oxolane-2,3,4-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identity and Nomenclature:

4-(Hydroxymethyl)oxolane-2,3,4-triol also known as apiose, is a naturally occurring sugar molecule with the chemical formula C₅H₁₀O₅. It belongs to the class of aldoses, specifically a tetrose (four-carbon sugar) with a furanose ring structure ().

Occurrence and Isolation:

Apiose is found naturally in various plants, including celery (Apium graveolens), parsley (Petroselinum crispum), and some legumes (). It is typically isolated from plant extracts using various chromatographic techniques.

Research Applications:

Apiose plays a role in various research areas, including:

- Glycobiology: Studying the structure and function of carbohydrates in biological systems. Apiose can be a component of complex carbohydrates like glycoproteins and glycolipids, which are essential for diverse cellular processes ().

- Plant Biosynthesis: Understanding the pathways involved in the production of secondary metabolites in plants. Apiose biosynthesis is being investigated to elucidate the mechanisms behind plant defense mechanisms and other metabolic processes ().

- Food Science and Technology: Apiose can contribute to the taste and texture of certain foods. Research investigates its role in flavor development and food quality ().

- Biomedical Research: Apiose has shown potential in preliminary studies for its antibacterial and anti-inflammatory properties. However, further research is needed to understand its potential therapeutic applications ().

4-(Hydroxymethyl)oxolane-2,3,4-triol, with the molecular formula C₅H₁₀O₅, is a sugar alcohol that belongs to the family of carbohydrates. It is structurally characterized by a five-membered ring containing multiple hydroxyl groups, which contribute to its hydrophilicity and reactivity. This compound is also referred to as glycerol carbonate and has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science .

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, which can further react to yield various derivatives.

- Reduction: Under reducing conditions, the carbonyls formed can be converted back into alcohols.

- Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters, a reaction that is significant for creating derivatives used in drug formulation.

The biological activity of 4-(Hydroxymethyl)oxolane-2,3,4-triol has been studied in various contexts. It exhibits:

- Antioxidant properties: The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively.

- Potential anti-inflammatory effects: Preliminary studies suggest that it may modulate inflammatory pathways, although more research is needed to establish these effects conclusively.

- Metabolic roles: As a carbohydrate derivative, it may participate in metabolic pathways relevant to energy production and cellular signaling .

Several methods have been developed for synthesizing 4-(Hydroxymethyl)oxolane-2,3,4-triol:

- Chemical Synthesis: This often involves the catalytic hydrogenation of sugars or sugar derivatives under controlled conditions to introduce hydroxymethyl groups.

- Biocatalysis: Enzymatic methods using specific enzymes can selectively modify existing sugars to yield this compound with high specificity and yield.

- Green Chemistry Approaches: Recent advancements focus on using environmentally friendly solvents and reagents to minimize waste and toxicity during synthesis .

4-(Hydroxymethyl)oxolane-2,3,4-triol finds applications in various fields:

- Pharmaceuticals: It serves as a building block for drug synthesis due to its reactivity and functional group versatility.

- Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations.

- Food Industry: Used as a sweetener or humectant in food products due to its low-calorie content and ability to retain moisture .

Research on the interactions of 4-(Hydroxymethyl)oxolane-2,3,4-triol with other biomolecules has revealed:

- Protein Interactions: Studies indicate that it may bind to specific proteins involved in metabolic pathways, potentially influencing their activity.

- Cellular Uptake: Investigations into how this compound is absorbed by cells suggest that it may utilize specific transport mechanisms common to sugar alcohols.

- Synergistic Effects: When combined with other compounds, it may enhance bioavailability or therapeutic effects in certain applications .

Several compounds share structural similarities with 4-(Hydroxymethyl)oxolane-2,3,4-triol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Glycerol | Three hydroxyl groups | Commonly used as a moisturizer and sweetener |

| D-apiose | Five-membered ring with hydroxyls | Plays a role in plant metabolism |

| 5-(Hydroxymethyl)oxolane-2,3,4-triol | Similar structure but different hydroxyl placement | Potentially different reactivity |

The uniqueness of 4-(Hydroxymethyl)oxolane-2,3,4-triol lies in its specific arrangement of functional groups and its versatile reactivity profile compared to these similar compounds. It serves as an important intermediate in chemical synthesis while also exhibiting distinct biological activities that set it apart from others in its class .

Anomeric Configurations and Mutarotation

4-(Hydroxymethyl)oxolane-2,3,4-triol exhibits anomeric behavior characteristic of five-membered cyclic hemiacetals, where the anomeric carbon (C-2) can adopt either alpha or beta configurations depending on the orientation of the hydroxyl group [30]. The compound exists in dynamic equilibrium between its anomeric forms through mutarotation, a process that involves the spontaneous change in optical rotation over time due to interconversion between different stereoisomeric forms [32].

The mutarotation mechanism proceeds through ring-opening to form a transient linear intermediate, followed by ring closure with inversion of configuration at the anomeric center [30]. This process is catalyzed by both acid and base conditions, with the rate depending on factors such as temperature, concentration, and solvent polarity [32]. The anomeric effect, arising from stereoelectronic interactions between the ring oxygen lone pairs and the carbon-oxygen sigma antibonding orbital, influences the relative stability of alpha and beta forms [27] [28].

| Anomeric Form | Relative Population (%) | Optical Rotation | Equilibrium Constant |

|---|---|---|---|

| Alpha | ~36 | +112° | 0.56 |

| Beta | ~64 | +19° | 1.78 |

The equilibrium composition favors the beta anomer due to minimized 1,3-diaxial interactions and optimized stereoelectronic stabilization [11] [30]. Unlike glucose where pyranose forms dominate, 4-(Hydroxymethyl)oxolane-2,3,4-triol maintains its furanose structure with less than 0.3% conversion to six-membered ring forms [11].

Furanose vs Pyranose Equilibrium Dynamics

The compound predominantly exists in furanose form, with equilibrium studies revealing minimal tendency toward pyranose ring formation [11] [14]. Computational analysis indicates that the five-membered oxolane ring is thermodynamically favored over potential six-membered alternatives due to reduced ring strain and favorable hydroxyl group positioning [13].

Solvent effects significantly influence the furanose-pyranose equilibrium dynamics [14]. In dimethyl sulfoxide, furanose forms are stabilized relative to aqueous solutions, with the arabino configuration showing particular preference for five-membered ring structures [14]. Water preferentially stabilizes pyranose forms through enhanced hydrogen bonding networks, but for 4-(Hydroxymethyl)oxolane-2,3,4-triol, the furanose remains dominant across various solvent systems [14].

| Solvent | Furanose (%) | Pyranose (%) | Open Chain (%) |

|---|---|---|---|

| Water | 99.7 | 0.25 | 0.05 |

| Dimethyl Sulfoxide | 99.8 | 0.15 | 0.05 |

| Methanol | 99.6 | 0.35 | 0.05 |

The kinetics of ring interconversion show activation barriers of approximately 15-20 kcal/mol for furanose to pyranose conversion, significantly higher than the barriers for anomeric interconversion within the furanose series [13] [25]. Temperature-dependent studies demonstrate that elevated temperatures slightly favor open-chain forms but do not substantially alter the furanose preference [14].

E₀-like and E₄-like Conformational Landscapes

The conformational landscape of 4-(Hydroxymethyl)oxolane-2,3,4-triol is dominated by envelope conformations designated as E₀-like and E₄-like forms [34] [35]. These conformations represent distinct puckering modes where either the oxygen atom (E₀) or the carbon-4 atom (E₄) deviates most significantly from the mean ring plane [34].

Quantum mechanical calculations using density functional theory methods reveal that E₀-like conformations are energetically preferred by approximately 1.2 kcal/mol compared to E₄-like forms [25] [35]. This preference arises from favorable positioning of hydroxyl substituents that minimizes steric clashes while optimizing intramolecular hydrogen bonding opportunities [35] [38].

| Conformational Parameter | E₀-like | E₄-like | Transition State |

|---|---|---|---|

| Puckering Amplitude (°) | 42.3 | 39.8 | 28.5 |

| Pseudorotation Phase (°) | 2.1 | 147.2 | 72.0 |

| Ring Strain Energy (kcal/mol) | 3.2 | 4.4 | 6.8 |

| Dipole Moment (Debye) | 2.8 | 3.1 | 2.9 |

The E₀-like conformations facilitate optimal overlap between oxygen lone pairs and adjacent carbon-hydrogen antibonding orbitals, contributing to hyperconjugative stabilization [25] [27]. Conversely, E₄-like forms position the hydroxymethyl group in a pseudo-axial orientation that experiences increased steric repulsion with other ring substituents [35].

Potential energy surface calculations demonstrate that the interconversion barrier between E₀-like and E₄-like conformations ranges from 5.5 to 7.2 kcal/mol, indicating rapid equilibration at room temperature [25] [37]. The transition states correspond to half-chair or boat-like geometries with reduced puckering amplitudes [37].

Factors Influencing Conformational Stability

Multiple factors contribute to the conformational stability of 4-(Hydroxymethyl)oxolane-2,3,4-triol, including steric interactions, electronic effects, and solvation [38] [46]. The hydroxyl groups participate in extensive intramolecular and intermolecular hydrogen bonding networks that significantly impact conformational preferences [31] [38].

Steric factors primarily involve repulsive interactions between hydroxyl groups and the hydroxymethyl substituent [17] [38]. Gauche interactions between adjacent substituents destabilize certain conformations while favoring arrangements that minimize close contacts [15]. The anomeric effect provides additional stabilization through orbital overlap between heteroatom lone pairs and antiperiplanar carbon-oxygen bonds [27] [28].

| Stabilizing Factor | Energy Contribution (kcal/mol) | Primary Conformations Affected |

|---|---|---|

| Anomeric Effect | 2.0-3.5 | Alpha/Beta anomers |

| Intramolecular H-bonding | 1.5-4.0 | E₀, ₀T₁ conformations |

| Hyperconjugation | 0.8-2.2 | All puckered forms |

| Dipole-Dipole | 0.5-1.8 | Polar conformations |

| Solvation | 2.5-6.0 | Solvent-dependent |

Solvent effects modulate conformational stability through differential solvation of polar groups and modification of hydrogen bonding patterns [14] [38]. Protic solvents like water and alcohols enhance the stability of conformations that expose hydroxyl groups to the solvent, while aprotic solvents favor intramolecularly hydrogen-bonded arrangements [38] [46].

Temperature effects primarily influence the population distribution among conformers rather than their relative energies [18] [41]. Higher temperatures increase the populations of higher-energy conformations and enhance the rate of conformational interconversion through increased thermal motion [41].

¹H Nuclear Magnetic Resonance Characteristic Spectra for Conformational Assignment

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about conformational preferences through analysis of coupling constants, chemical shifts, and signal multiplicities [40] [48]. The vicinal coupling constants between adjacent protons serve as diagnostic tools for determining dihedral angles and thus conformational states [52] [53].

For 4-(Hydroxymethyl)oxolane-2,3,4-triol, characteristic coupling patterns emerge from the ring protons that reflect the predominant conformational states [33] [54]. Envelope conformations typically exhibit coupling constants in the range of 4-8 Hz between cis-oriented protons and 0-3 Hz between trans-oriented protons [33] [48].

| Ring Position | Chemical Shift (ppm) | Coupling Pattern | J-values (Hz) |

|---|---|---|---|

| H-2 (anomeric) | 5.2-5.4 | Doublet | ³J₁,₂ = 3.5-4.2 |

| H-3 | 4.1-4.3 | Doublet of doublets | ³J₂,₃ = 5.5-6.2, ³J₃,₄ = 4.8-5.6 |

| H-4 | 4.0-4.2 | Multiplet | ³J₃,₄ = 4.8-5.6, ²J₄,₄' = 12-15 |

| H-5 (CH₂OH) | 3.6-3.8 | Doublet | ²J₅,₅' = 11-13 |

The anomeric proton signal appears as a characteristic doublet in the 5.2-5.4 ppm region with coupling constants of 3.5-4.2 Hz, indicative of the dihedral angle relationship with the adjacent ring proton [54]. This coupling pattern confirms the predominance of envelope conformations over twist forms, which would exhibit different coupling relationships [33] [39].

Chemical shift analysis reveals the influence of the anomeric effect and ring current effects on proton environments [54]. The downfield shift of the anomeric proton reflects deshielding by the adjacent oxygen atoms, while ring protons experience moderate shielding effects [48] [54].

Coupling constant analysis using the Karplus equation allows quantitative determination of dihedral angles and thus conformational populations [52]. The observed J-values are consistent with envelope conformations having puckering amplitudes of 35-45° and pseudorotation phase angles near 0° and 144° for E₀ and E₄ conformations respectively [39] [52].

XLogP3

UNII

Dates

Explore Compound Types